1,1'-Bis[(2S,4S)-2,4-diethyl-1-phosphetanyl]ferrocene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Bis[(2S,4S)-2,4-diethyl-1-phosphetanyl]ferrocene is an organometallic compound that features a ferrocene core with two diethylphosphetanyl groups attached. This compound is known for its unique structural properties and its applications in various fields of chemistry and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Bis[(2S,4S)-2,4-diethyl-1-phosphetanyl]ferrocene typically involves the reaction of ferrocene with diethylphosphetane. The reaction is carried out under controlled conditions to ensure the correct stereochemistry of the product. The process involves the use of solvents such as heptane and requires careful temperature control to achieve the desired yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-Bis[(2S,4S)-2,4-diethyl-1-phosphetanyl]ferrocene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of iron.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The diethylphosphetanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of iron(III) complexes, while reduction can yield iron(II) complexes .
Wissenschaftliche Forschungsanwendungen
1,1’-Bis[(2S,4S)-2,4-diethyl-1-phosphetanyl]ferrocene has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes
Wirkmechanismus
The mechanism of action of 1,1’-Bis[(2S,4S)-2,4-diethyl-1-phosphetanyl]ferrocene involves its interaction with molecular targets through its ferrocene core and diethylphosphetanyl groups. These interactions can influence various pathways, including electron transfer processes and coordination with metal ions. The exact molecular targets and pathways depend on the specific application and conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-Bis[(2S,4S)-2,4-dimethyl-1-phosphetanyl]ferrocene: Similar structure but with methyl groups instead of ethyl groups.
1,1’-Bis[(2S,4S)-2,4-diethyl-1-phosphetanyl]cobaltocene: Similar structure but with a cobaltocene core instead of ferrocene.
Uniqueness
1,1’-Bis[(2S,4S)-2,4-diethyl-1-phosphetanyl]ferrocene is unique due to its specific stereochemistry and the presence of diethylphosphetanyl groups, which provide distinct electronic and steric properties. These properties make it particularly useful in catalysis and coordination chemistry .
Eigenschaften
Molekularformel |
C24H36FeP2 |
---|---|
Molekulargewicht |
442.3 g/mol |
IUPAC-Name |
1-cyclopenta-1,3-dien-1-yl-2,4-diethylphosphetane;iron(2+) |
InChI |
InChI=1S/2C12H18P.Fe/c2*1-3-10-9-11(4-2)13(10)12-7-5-6-8-12;/h2*5-8,10-11H,3-4,9H2,1-2H3;/q2*-1;+2 |
InChI-Schlüssel |
LVYUAEWNPLZXSA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CC(P1C2=CC=C[CH-]2)CC.CCC1CC(P1C2=CC=C[CH-]2)CC.[Fe+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.